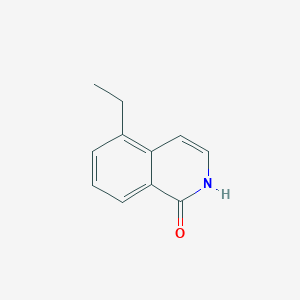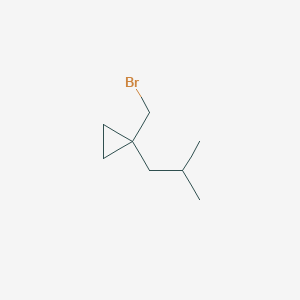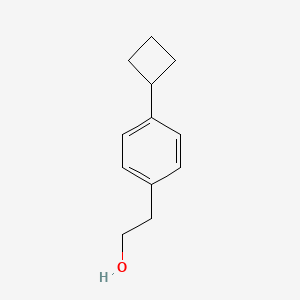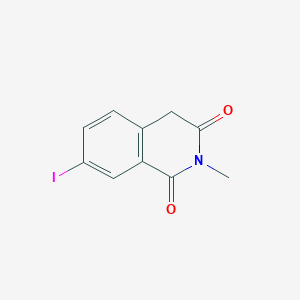![molecular formula C11H8F6O2 B13233449 4,4,4-Trifluoro-2-[4-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13233449.png)
4,4,4-Trifluoro-2-[4-(trifluoromethyl)phenyl]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,4-Trifluoro-2-[4-(trifluoromethyl)phenyl]butanoic acid is a fluorinated organic compound characterized by the presence of trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-2-[4-(trifluoromethyl)phenyl]butanoic acid typically involves the use of trifluoromethylation reactions. One common method includes the reaction of 4-(trifluoromethyl)phenylboronic acid with appropriate reagents under controlled conditions . The reaction conditions often involve the use of palladium catalysts and specific solvents to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing advanced catalytic systems and optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-2-[4-(trifluoromethyl)phenyl]butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The trifluoromethyl groups can participate in substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation and nitration reactions can be performed using halogens and nitric acid, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
4,4,4-Trifluoro-2-[4-(trifluoromethyl)phenyl]butanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-2-[4-(trifluoromethyl)phenyl]butanoic acid involves its interaction with molecular targets and pathways. The trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with specific enzymes and receptors. These interactions can modulate biological pathways and result in various effects, depending on the context of its application .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)phenylboronic acid
- 2-Fluoro-4-(trifluoromethyl)phenylboronic acid
- Ethyl 4,4,4-trifluoroacetoacetate
- 4-Trifluoromethylphenol
Uniqueness
4,4,4-Trifluoro-2-[4-(trifluoromethyl)phenyl]butanoic acid is unique due to the presence of multiple trifluoromethyl groups, which impart distinct chemical and physical properties. These properties include increased lipophilicity, metabolic stability, and potential for diverse chemical reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H8F6O2 |
|---|---|
Molecular Weight |
286.17 g/mol |
IUPAC Name |
4,4,4-trifluoro-2-[4-(trifluoromethyl)phenyl]butanoic acid |
InChI |
InChI=1S/C11H8F6O2/c12-10(13,14)5-8(9(18)19)6-1-3-7(4-2-6)11(15,16)17/h1-4,8H,5H2,(H,18,19) |
InChI Key |
CUUBIJYRSMXGQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CC(F)(F)F)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



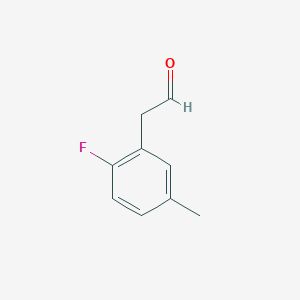
![4-[2,5-Dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine](/img/structure/B13233391.png)
![Methyl 1-amino-4-{[(benzyloxy)carbonyl]amino}cyclohexane-1-carboxylate](/img/structure/B13233394.png)

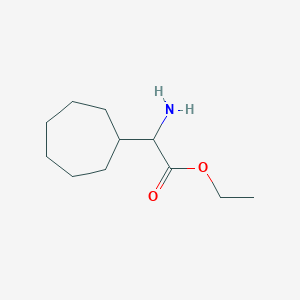


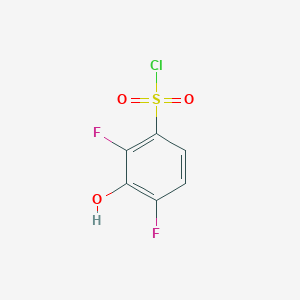
![5-Nitro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13233444.png)
